molecular formula C10H16N2O4 B5060385 4,4'-(1,2-dioxo-1,2-ethanediyl)dimorpholine CAS No. 6342-79-6

4,4'-(1,2-dioxo-1,2-ethanediyl)dimorpholine

Cat. No. B5060385
CAS RN: 6342-79-6
M. Wt: 228.24 g/mol
InChI Key: DKRDJODCERTCFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(1,2-dioxo-1,2-ethanediyl)dimorpholine, also known as dimorpholino-diethyl ether or DMDEE, is an amine-based catalyst . It is used in various applications due to its ability to facilitate the process of polymeric curing .


Molecular Structure Analysis

The molecular formula of 4,4’-(1,2-dioxo-1,2-ethanediyl)dimorpholine is C12H24N2O3 . The molecular weight is 244.33 g/mol . The InChI string is InChI=1S/C12H24N2O3/c1-7-15-8-2-13 (1)5-11-17-12-6-14-3-9-16-10-4-14/h1-12H2 .


Chemical Reactions Analysis

4,4’-(1,2-dioxo-1,2-ethanediyl)dimorpholine can act as a catalyst for blowing reactions . It is also used in the formation of polyurethane foams , adhesives , and polypropylene glycol (PPG) incorporated fumed silica .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-(1,2-dioxo-1,2-ethanediyl)dimorpholine include a refractive index of 1.484 (lit.) , a boiling point of 309 °C (lit.) , and a density of 1.06 g/mL at 25 °C (lit.) .

Scientific Research Applications

Analgesic and Anti-Inflammatory Effects

The derivatives of 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid, including ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate, have demonstrated analgesic activity . Pharmacological tests revealed weak anti-inflammatory and moderate analgesic effects. Further research could explore its mechanism of action and potential clinical applications.

Medicinal Chemistry and Drug Design

This compound falls within the realm of medicinal chemistry. Researchers have investigated its structure and polymorphic forms, which can impact drug development. The orthorhombic and monoclinic forms of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate were characterized using X-ray diffraction analysis . Understanding these structures aids in designing novel drugs with improved efficacy and safety profiles.

Aza-Heterocycles in Drug Discovery

The benzothiazine scaffold, to which this compound belongs, is an aza-heterocycle. Such motifs play a crucial role in structure-based drug design. Researchers explore modifications to these heterocycles to enhance bioactivity and optimize drug properties . Investigating the pharmacophore features of ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate could lead to novel drug candidates.

Spectral Characteristics and Structure-Activity Relationships

Researchers have synthesized mono- and dimethyl-substituted anilides of 4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic acid . Studying their spectral characteristics and correlating them with analgesic properties provides insights into structure-activity relationships. These findings can guide the design of more potent and selective analgesics.

Imidazole-Containing Compounds

Imidazole, a five-membered heterocyclic moiety, shares similarities with the benzothiazine ring system. Researchers have explored imidazole-containing compounds for various applications, including drug development . Investigating potential synergies between ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and imidazole derivatives could yield novel therapeutic agents.

Safety and Hazards

The safety information available indicates that 4,4’-(1,2-dioxo-1,2-ethanediyl)dimorpholine may cause serious eye irritation .

Future Directions

The future directions of 4,4’-(1,2-dioxo-1,2-ethanediyl)dimorpholine could involve its use as a property modifier for 3-nitribenzonitrile (3-NDN), which can be further used in matrix-assisted ionization vacuum analysis (MAIV) .

properties

IUPAC Name

1,2-dimorpholin-4-ylethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O4/c13-9(11-1-5-15-6-2-11)10(14)12-3-7-16-8-4-12/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRDJODCERTCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40286604
Record name 1,2-ethanedione, 1,2-di-4-morpholinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Ethanedione, 1,2-di-4-morpholinyl-

CAS RN

6342-79-6
Record name NSC402134
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402134
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC46648
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46648
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-ethanedione, 1,2-di-4-morpholinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40286604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.